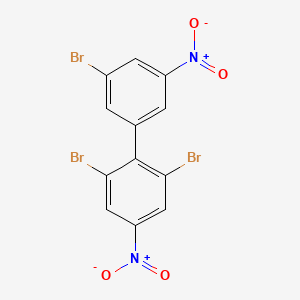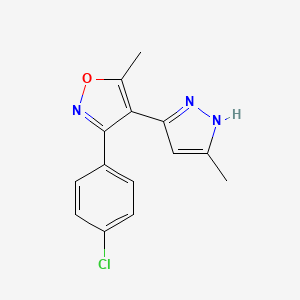
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a benzoate ester, making it a subject of interest for researchers and industrial chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride typically involves the reaction of 2,6-dimethyl-4-propoxybenzoic acid with 2-pyrrolidin-1-ylethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the propoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted benzoates.
科学的研究の応用
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzoate ester moieties play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-methoxybenzoate
- 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-ethoxybenzoate
- 2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-butoxybenzoate
Uniqueness
2-Pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride is unique due to its specific propoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
5411-27-8 |
|---|---|
分子式 |
C18H28ClNO3 |
分子量 |
341.9 g/mol |
IUPAC名 |
2-pyrrolidin-1-ylethyl 2,6-dimethyl-4-propoxybenzoate;hydrochloride |
InChI |
InChI=1S/C18H27NO3.ClH/c1-4-10-21-16-12-14(2)17(15(3)13-16)18(20)22-11-9-19-7-5-6-8-19;/h12-13H,4-11H2,1-3H3;1H |
InChIキー |
VFBOHNBICAUCDC-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=C(C(=C1)C)C(=O)OCCN2CCCC2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)








![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)


